N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide
Overview
Description
“N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide” is a chemical compound with the CAS Number: 1803561-50-3. It has a molecular weight of 272.33 and its IUPAC name is N-(1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4O3S/c1-13-9(5-6-11-13)14-7-3-4-8(10(14)15)12-18(2,16)17/h5-6,8,12H,3-4,7H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Mechanism of Action
N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide has a wide range of biochemical and physiological effects, which are believed to be mediated by its ability to interact with various proteins and enzymes. In particular, this compound has been found to bind to and activate the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in various cellular processes such as cell growth, proliferation, and differentiation. In addition, this compound has been found to interact with a variety of other proteins, including the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In particular, this compound has been found to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the growth of certain bacteria. In addition, this compound has been found to have anti-inflammatory and analgesic effects, and to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide has several advantages for laboratory experiments, including its high solubility in a variety of solvents, its low toxicity, and its low cost. In addition, this compound is relatively easy to synthesize and can be stored for extended periods of time without significant degradation. However, this compound is relatively unstable in the presence of light and oxygen, and must be stored in a cool, dark place.
Future Directions
N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide has a wide range of potential future directions. In particular, this compound could be used to study the effects of various drugs on the nervous system, to investigate the effects of environmental toxins on the body, and to study the effects of various drugs on the immune system. In addition, this compound could be used to study the effects of various drugs on the cardiovascular system, to study the effects of various drugs on the endocrine system, and to study the effects of various drugs on the reproductive system. Furthermore, this compound could be used to study the effects of various drugs on the digestive system, to study the effects of various drugs on the skin, and to study the effects of various drugs on the musculoskeletal system. Finally, this compound could be used to study the effects of various drugs on the immune system and to study the effects of various drugs on the metabolism.
Scientific Research Applications
N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide has a wide range of applications in scientific research, including the study of cancer cell proliferation, apoptosis, signal transduction, and other biological processes. In addition, this compound has been used to study the effects of various drugs on the nervous system and to investigate the effects of environmental toxins on the body. This compound has also been used to study the effects of various drugs on the immune system and to study the effects of various drugs on the cardiovascular system.
properties
IUPAC Name |
N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S/c1-13-9(5-6-11-13)14-7-3-4-8(10(14)15)12-18(2,16)17/h5-6,8,12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSZAVNCDCYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N2CCCC(C2=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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